molecular formula C18H27N3O4S B4664131 [4-(4-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone

[4-(4-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone

Cat. No.: B4664131
M. Wt: 381.5 g/mol
InChI Key: HMBAZRVUWKTXLH-UHFFFAOYSA-N
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Description

[4-(4-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a piperidine ring substituted with a methylsulfonyl group. The compound’s molecular formula is C17H25N3O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by their functionalization. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the aromatic rings and the piperazine/piperidine rings . The reaction conditions often include the use of organoboron reagents, palladium catalysts, and bases in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as column chromatography and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can yield an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a ligand in binding studies to understand protein-ligand interactions and enzyme mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [4-(4-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by binding to its ligand-binding domain . The pathways involved in these interactions depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(4-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-25-17-5-3-16(4-6-17)19-11-13-20(14-12-19)18(22)15-7-9-21(10-8-15)26(2,23)24/h3-6,15H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBAZRVUWKTXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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